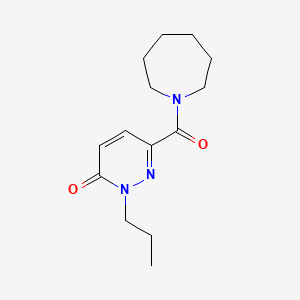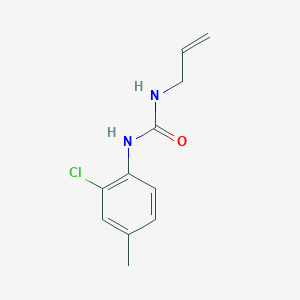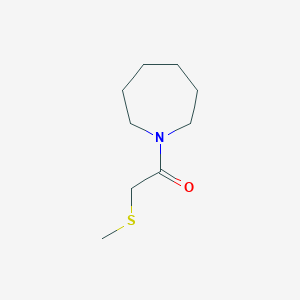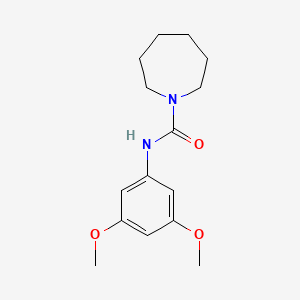
6-(Azepane-1-carbonyl)-2-propylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azepane-1-carbonyl)-2-propylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as APPP and belongs to the pyridazinone family of compounds. APPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of APPP is not fully understood, but it is believed to act on various molecular targets in the body. The compound has been found to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. APPP has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
APPP has been found to exhibit various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. APPP has also been found to have antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, APPP has been investigated for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
APPP has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and its yield is high. APPP is also stable and can be stored for extended periods without degradation. However, there are some limitations to using APPP in laboratory experiments. The compound has low solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of APPP is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on APPP. One area of interest is the development of APPP as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the mechanism of action of APPP and its potential therapeutic targets. Additionally, the use of APPP in combination with other drugs for the treatment of cancer is an area of ongoing research. Finally, the development of new synthesis methods for APPP may lead to improved yields and increased purity, making it a more attractive compound for scientific research.
Synthesis Methods
The synthesis of APPP involves the reaction of 2-propyl-3H-pyridazin-3-one with azepan-1-amine in the presence of a suitable catalyst. The reaction yields APPP as a white crystalline solid with a high degree of purity. The synthesis method is relatively simple, and the yield of APPP is high, making it an attractive compound for scientific research.
Scientific Research Applications
APPP has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antitumor, and anticonvulsant properties. APPP has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is ongoing to explore its therapeutic potential.
properties
IUPAC Name |
6-(azepane-1-carbonyl)-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-9-17-13(18)8-7-12(15-17)14(19)16-10-5-3-4-6-11-16/h7-8H,2-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGXGZJUCMGFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepane-1-carbonyl)-2-propylpyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)


![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)



![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

